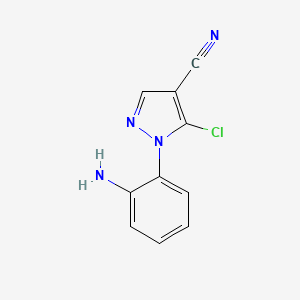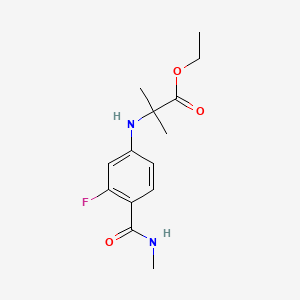
Methyl 2-Hydroxybenzoate--d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C8D4H4O3, and it has a molecular weight of 156.22 g/mol . The compound is structurally similar to methyl salicylate, with the hydrogen atoms replaced by deuterium (D). This labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-Hydroxybenzoate–d4 is typically prepared through a deuteration reaction. In this process, methyl salicylate reacts with a deuteration reagent, replacing the hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of Methyl 2-Hydroxybenzoate–d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is typically carried out in a high-pressure reactor to maximize the yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Hydroxybenzoate–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: 2-Hydroxybenzoic acid (salicylic acid).
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 2-Hydroxybenzoate–d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-Hydroxybenzoate–d4 involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can affect cellular processes by altering enzyme activities or signaling pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and effects.
Comparación Con Compuestos Similares
Methyl salicylate: The non-deuterated form, commonly used in topical analgesics.
Ethyl 2-Hydroxybenzoate: Another ester of salicylic acid with similar properties.
Propyl 2-Hydroxybenzoate: A longer-chain ester with different solubility and reactivity.
Uniqueness: Methyl 2-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling provides enhanced resolution and sensitivity in detecting molecular interactions and dynamics.
Propiedades
Número CAS |
1219802-12-6 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
156.173 |
Nombre IUPAC |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
Clave InChI |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O |
Sinónimos |
Methyl 2-Hydroxybenzoate--d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
